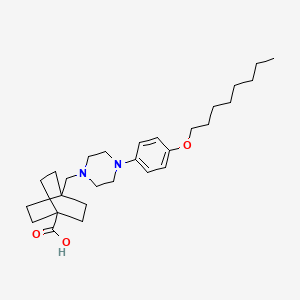![molecular formula C27H22F3N3O3S B10833918 3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide](/img/structure/B10833918.png)
3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-N-propionyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-47 is a novel compound developed by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. It is a potent inhibitor of discoidin domain receptors (DDRs) and has shown promising therapeutic effects in the treatment of idiopathic pulmonary fibrosis (IPF) with low toxicity .
Chemical Reactions Analysis
Compound-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound-47 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study DDR inhibition and its effects on various biochemical pathways.
Biology: It is used to investigate the role of DDRs in cellular processes and disease mechanisms.
Medicine: It has shown potential as a therapeutic agent for the treatment of IPF and other fibrosis-related diseases.
Industry: It may be used in the development of new drugs targeting DDRs and related pathways.
Mechanism of Action
Compound-47 exerts its effects by inhibiting DDRs, which are involved in various cellular processes, including cell adhesion, migration, and proliferation. The inhibition of DDRs leads to reduced fibrosis and improved lung function in preclinical models of IPF. The molecular targets and pathways involved include DDR1 and DDR2, as well as other tumor-related kinases .
Comparison with Similar Compounds
Compound-47 is unique in its potent DDR inhibition and low toxicity compared to other similar compounds. Some similar compounds include:
Nintedanib: A multi-kinase inhibitor used in the treatment of IPF, but with higher toxicity.
Pirfenidone: Another drug used in the treatment of IPF, but with limited efficacy.
Compound-47 shows notably better therapeutic effects and lower toxicity compared to these drugs, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C27H22F3N3O3S |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-[3-[6-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyridin-2-yl]phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C27H22F3N3O3S/c1-3-26(34)33-37(35,36)22-7-4-6-19(15-22)23-8-5-9-24(32-23)25-16-20(14-17(2)31-25)18-10-12-21(13-11-18)27(28,29)30/h4-16H,3H2,1-2H3,(H,33,34) |
InChI Key |
OCTDFPIPOMIKKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C3=NC(=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate](/img/structure/B10833836.png)
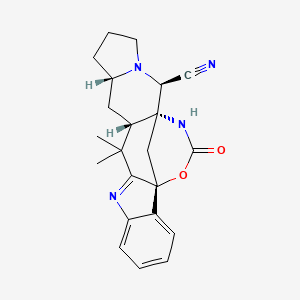
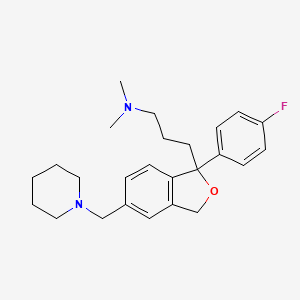
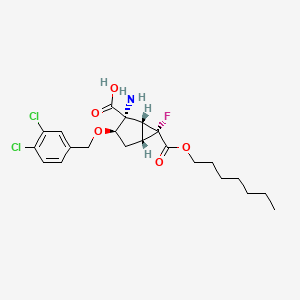
![6-Amino-2-[[4-amino-1-[2-(2-amino-3-hydroxypropanoyl)hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid](/img/structure/B10833849.png)
![(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833861.png)
![2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol](/img/structure/B10833865.png)
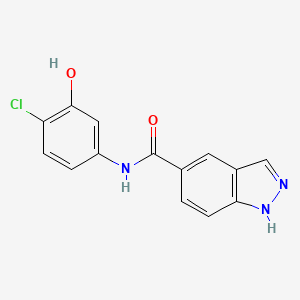
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
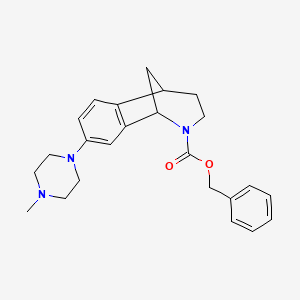
![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
